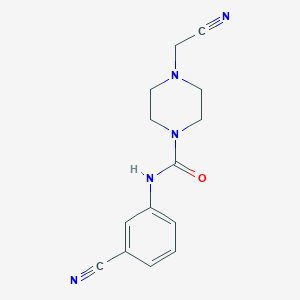![molecular formula C15H23N3O2 B7575906 N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide, also known as N-(3-acetamidophenethyl)-4-(methylamino)butanamide or simply as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug due to its potent analgesic effects and euphoric properties. However, its use is associated with a high risk of addiction, overdose, and death.
作用机制
The mechanism of action of U-47700 involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways that mediate its analgesic effects. U-47700 is a full agonist of the mu-opioid receptor, meaning that it produces maximal activation of the receptor. This leads to the release of endogenous opioids such as endorphins, which further enhance the analgesic effects of U-47700.
Biochemical and Physiological Effects:
U-47700 produces several biochemical and physiological effects in the body. Its primary effect is the relief of pain, which is mediated by its binding to the mu-opioid receptor. U-47700 also produces sedation, euphoria, and a sense of well-being, which are mediated by its effects on other neurotransmitter systems such as dopamine and serotonin. However, U-47700 can also produce several negative effects, including respiratory depression, nausea, vomiting, and constipation.
实验室实验的优点和局限性
U-47700 has several advantages and limitations for use in lab experiments. Its potent analgesic effects make it a useful tool for investigating the mechanisms of pain and the role of the mu-opioid receptor in mediating analgesia. However, its potential for abuse and addiction, as well as its negative side effects, make it a challenging compound to work with. Researchers must take precautions to ensure the safety of themselves and their subjects when working with U-47700.
未来方向
Future research on U-47700 will likely focus on its potential as a therapeutic agent for the treatment of pain and other medical conditions. However, given its potential for abuse and addiction, researchers will need to carefully consider the risks and benefits of using U-47700 in clinical settings. In addition, future research may investigate the development of new compounds that target the mu-opioid receptor with greater selectivity and fewer side effects.
合成方法
U-47700 is a synthetic compound that can be synthesized by several methods. The most common method involves the reaction of 3-acetamidophenethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield U-47700. Other methods involve the use of different starting materials or reagents, but the basic chemical structure of U-47700 remains the same.
科学研究应用
U-47700 has been used in several scientific research studies to investigate its analgesic properties and mechanism of action. It has been found to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been shown to have high affinity for the delta-opioid receptor, which may contribute to its analgesic effects. In addition, U-47700 has been found to have lower affinity for the kappa-opioid receptor, which is associated with dysphoria and other unpleasant effects.
属性
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(17-15(20)8-5-9-16-3)13-6-4-7-14(10-13)18-12(2)19/h4,6-7,10-11,16H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJKUBLULVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)